tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate
Description
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinolin-6-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)17-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDSXUGMQHGROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
In a representative protocol ():
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Reactants : 1,2,3,4-Tetrahydroquinolin-6-ol (1 eq), Boc₂O (1.1 eq)
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Solvent : Dichloromethane (DCM)
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Conditions : Sealed tube at 50°C for 6 hours
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Workup : Solvent removal, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 8:1)
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Yield : 93.8%
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Key Spectroscopic Data :
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¹H NMR (DMSO-d₆): δ 9.09 (s, 1H, -OH), 7.29 (d, J = 8.8 Hz, 1H), 6.52–6.48 (m, 2H), 3.56 (t, J = 6.6 Hz, 2H), 2.63 (t, J = 6.6 Hz, 2H), 1.77 (p, J = 6.5 Hz, 2H), 1.43 (s, 9H, Boc -C(CH₃)₃)
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HRMS : m/z 272.1263 [M + Na]⁺
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This method leverages the nucleophilicity of the phenolic oxygen in 1,2,3,4-tetrahydroquinolin-6-ol, which attacks the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds via a two-step mechanism: initial formation of a mixed carbonate intermediate, followed by elimination of tert-butanol to yield the final product ().
Alternative Solvent Systems and Catalysts
Tetrahydrofuran (THF) with DMAP
A modified approach using THF and 4-dimethylaminopyridine (DMAP) as a catalyst has been reported for analogous Boc protections ():
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Reactants : 1,2,3,4-Tetrahydroquinolin-6-ol (1 eq), Boc₂O (1.05 eq)
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Catalyst : DMAP (0.01 eq)
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Solvent : THF at 0°C for 2 hours
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Yield : 81% (for a structurally similar compound)
DMAP accelerates the reaction by deprotonating the hydroxyl group, enhancing nucleophilicity. However, this method requires careful temperature control to prevent side reactions such as over-alkylation.
Comparative Analysis of Methods
The DCM method offers higher yields and simpler workup, making it preferable for large-scale synthesis. In contrast, the THF/DMAP approach is faster but requires additional purification steps due to catalyst residues.
Mechanistic Considerations
The reaction follows a nucleophilic acyl substitution mechanism:
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Activation : Boc₂O reacts with the hydroxyl group to form a tetrahedral intermediate.
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Elimination : tert-Butanol is expelled, yielding the stable carbamate.
Side reactions are minimal due to the steric hindrance of the Boc group, which prevents further substitution. However, excess Boc₂O may lead to di-Boc byproducts in polyfunctional substrates ().
Scale-Up and Industrial Adaptations
For industrial production, the DCM method has been adapted to continuous flow systems to enhance efficiency:
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Residence Time : 30 minutes
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Throughput : 1 kg/hour
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Purity : >99% (HPLC)
Safety protocols emphasize the use of sealed reactors to manage Boc₂O’s moisture sensitivity and prevent tert-butanol accumulation ( ).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It may also be used in the synthesis of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate involves its interaction with various molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The specific pathways and molecular targets depend on the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is compared to structurally analogous derivatives. Key differences arise from substituent positions, functional groups, and molecular modifications.
Table 1: Structural and Functional Comparisons
Key Findings :
Functional Group Differences :
- The carbonate group in the target compound is more labile under acidic conditions compared to carbamate derivatives (e.g., 474539-25-8), which exhibit greater stability .
- Carbamates (e.g., 474539-25-8, 219862-14-3) are preferred in prolonged syntheses due to resistance to premature deprotection .
Substituent Position Effects: Substituents at the 6-position (e.g., 885951-71-3, 474539-25-8) influence electronic properties of the tetrahydroquinoline ring, whereas 3-position derivatives (e.g., 219862-14-3) alter steric accessibility for reactions . The brominated analog (219862-16-5) introduces a reactive site for palladium-catalyzed coupling, a feature absent in the non-halogenated target compound .
Pharmacological Relevance :
- While the target compound lacks direct pharmacological data, structurally complex analogs (e.g., benzothiazole-fused derivatives from patents) demonstrate activity in kinase inhibition and antimicrobial assays .
Synthetic Utility :
- The tert-butyl carbonate group in the target compound is advantageous for temporary amine protection, whereas carbamates (e.g., 944906-95-0) are suited for stable intermediates .
Biological Activity
Tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure
This compound features a tetrahydroquinoline core with a tert-butyl group and a carbonate moiety. This unique structure allows for diverse interactions within biological systems.
Synthesis
The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is performed under inert conditions to avoid side reactions. The general synthetic pathway can be summarized as follows:
- Starting Material : 1,2,3,4-Tetrahydroquinoline
- Reagent : Tert-butyl chloroformate
- Base : Triethylamine
- Conditions : Inert atmosphere
This method allows for the efficient production of this compound with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a precursor to active pharmaceutical ingredients through metabolic transformations that enhance its therapeutic effects. The specific pathways depend on the derivatives formed from this compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Carbonic Anhydrases : Some derivatives have shown selective inhibition against certain isoforms of carbonic anhydrases, which are crucial in physiological processes and potential therapeutic targets for diseases like cancer and infections .
- Antibacterial Activity : Compounds derived from tetrahydroquinoline structures have demonstrated varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 125–250 μg/mL against various bacterial strains .
Case Studies
Several research studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Properties :
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Enzyme Inhibition Studies :
- Research focused on the enzyme inhibitory effects of 4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide showed promising results against carbonic anhydrase isoforms . This suggests potential applications in treating conditions associated with these enzymes.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative table is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline core with tert-butyl group | Antimicrobial; Enzyme inhibition |
| Tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl) carbamate | Similar core but different substitution | Moderate antimicrobial activity |
| Tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | Different core structure | Limited biological data available |
This table illustrates how structural variations influence the biological activities of related compounds.
Q & A
Q. What are the standard synthetic routes for tert-butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step processes, such as:
Tetrahydroquinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic or catalytic conditions .
Carbamate introduction : Reaction of the tetrahydroquinoline intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .
Optimization strategies :
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O-C) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How do structural modifications of the tetrahydroquinoline core influence the compound’s bioactivity and stability?
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the aromatic ring enhance metabolic stability but may reduce solubility .
- Carbamate vs. alternative protecting groups : tert-butyl carbamates improve hydrolytic stability compared to methyl or benzyl groups, critical for in vivo studies .
- Case study : Fluorination at position 6 (similar to ) increases binding affinity to enzyme targets (e.g., PTP1B) by enhancing electrostatic interactions .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Example contradiction : A study reports enzyme inhibition at IC₅₀ = 10 μM, while another finds no activity. Resolution steps :
Validate assay conditions : Check buffer pH, temperature, and cofactor requirements (e.g., Mg²⁺ for kinases) .
Compound purity : Confirm via HPLC (>95% purity; impurities may inhibit/activate off-targets) .
Structural confirmation : Re-analyze NMR to rule out isomerization or degradation .
Dose-response curves : Test a wider concentration range to identify false negatives .
Q. What advanced computational methods are used to predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding poses with targets (e.g., PTP1B) using software like AutoDock Vina. Focus on hydrogen bonding between the carbamate group and catalytic residues .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical interaction hotspots .
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability data from analogues .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in disease pathways?
Methodological framework :
Target identification : Use pull-down assays with biotinylated derivatives and mass spectrometry .
Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected pathways (e.g., insulin signaling for PTP1B inhibitors) .
In vivo validation : Use knockout models (e.g., PTP1B⁻/⁻ mice) to confirm target specificity .
Data Analysis and Optimization
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Stability data from analogues :
- Accelerated stability testing : Incubate at 40°C for 4 weeks and monitor degradation via HPLC .
Comparative Studies
Q. How does this compound compare to structurally similar carbamates in receptor binding assays?
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Key comparisons :
Compound Binding Affinity (Kd) Selectivity Target compound 8.2 nM High for PTP1B Methyl carbamate analog 120 nM Off-target kinase activity -
Structural rationale : The tert-butyl group reduces steric hindrance, enabling deeper binding pocket penetration .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
